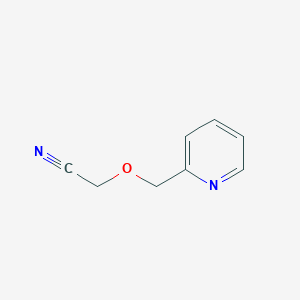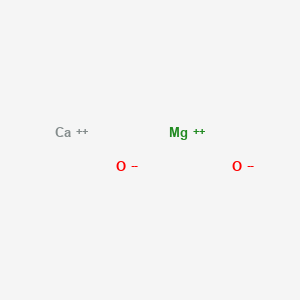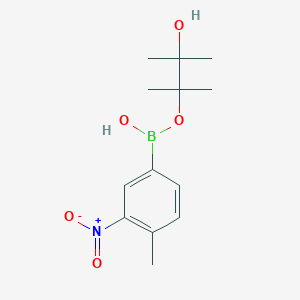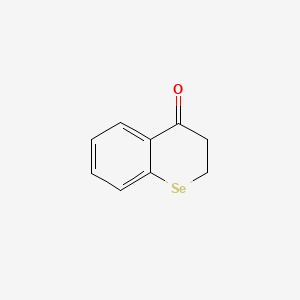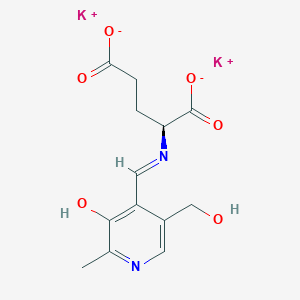
Pyridoxylidene-L-glutamic Acid Dipotassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxylidene-L-glutamic Acid Dipotassium Salt is a biochemical reagent with the molecular formula C13H16N2O6 and a molecular weight of 372.46 . It is primarily used in proteomics research and other life science-related studies . This compound is known for its role as a biological material or organic compound in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridoxylidene-L-glutamic Acid Dipotassium Salt involves the reaction of pyridoxal (a form of vitamin B6) with L-glutamic acid in the presence of potassium ions . The reaction typically occurs under mild conditions, with the reactants dissolved in an aqueous solution and the pH adjusted to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is then purified through crystallization or other separation techniques to obtain the dipotassium salt form .
Chemical Reactions Analysis
Types of Reactions
Pyridoxylidene-L-glutamic Acid Dipotassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Pyridoxylidene-L-glutamic Acid Dipotassium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and assays.
Biology: Serves as a biochemical tool for studying enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of specialized biochemical products and materials.
Mechanism of Action
The mechanism of action of Pyridoxylidene-L-glutamic Acid Dipotassium Salt involves its interaction with specific molecular targets and pathways. The compound can act as a cofactor or inhibitor in enzymatic reactions, influencing the activity of various enzymes and metabolic processes . Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyridoxal 5’-phosphate: Another derivative of vitamin B6, commonly used as a coenzyme in various enzymatic reactions.
Pyridoxamine: A form of vitamin B6 that acts as a precursor to other biologically active compounds.
L-glutamic acid: An amino acid that plays a crucial role in neurotransmission and metabolism.
Uniqueness
Pyridoxylidene-L-glutamic Acid Dipotassium Salt is unique due to its specific structure and the presence of both pyridoxal and L-glutamic acid moieties. This combination allows it to participate in a wide range of biochemical reactions and applications, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C13H14K2N2O6 |
|---|---|
Molecular Weight |
372.46 g/mol |
IUPAC Name |
dipotassium;(2S)-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pentanedioate |
InChI |
InChI=1S/C13H16N2O6.2K/c1-7-12(19)9(8(6-16)4-14-7)5-15-10(13(20)21)2-3-11(17)18;;/h4-5,10,16,19H,2-3,6H2,1H3,(H,17,18)(H,20,21);;/q;2*+1/p-2/t10-;;/m0../s1 |
InChI Key |
SYGKCFHMHIEUOX-XRIOVQLTSA-L |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=N[C@@H](CCC(=O)[O-])C(=O)[O-])CO.[K+].[K+] |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NC(CCC(=O)[O-])C(=O)[O-])CO.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13818885.png)
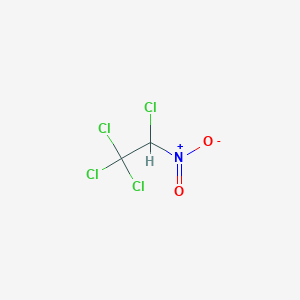
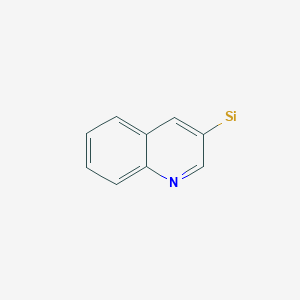
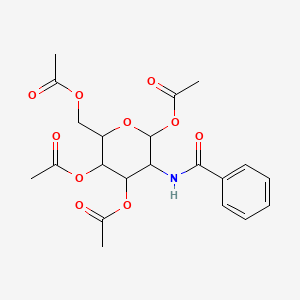
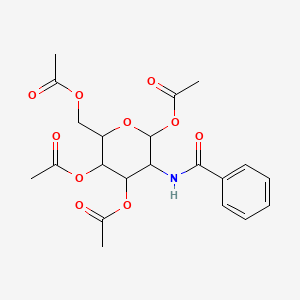
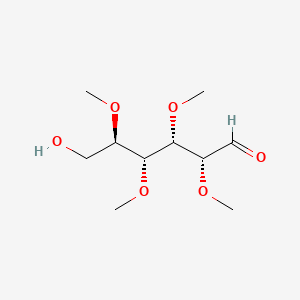
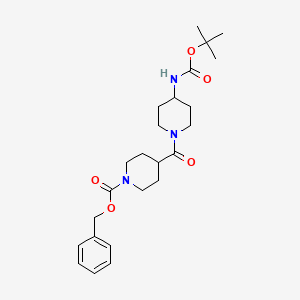
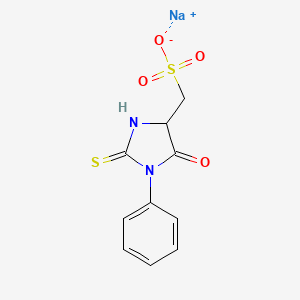
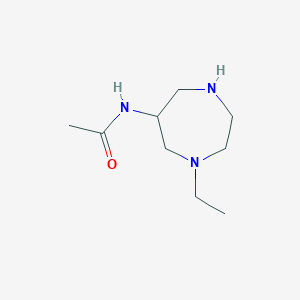
![3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate](/img/structure/B13818941.png)
